molecular formula C18H28O3 B1236286 9-Oxo-10,12,15-octadecatrienoic acid CAS No. 64265-94-7

9-Oxo-10,12,15-octadecatrienoic acid

Cat. No.: B1236286
CAS No.: 64265-94-7
M. Wt: 292.4 g/mol
InChI Key: ACHDMUPTZYZIGR-JPAZTHTMSA-N
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Description

Overview of Oxylipin Significance in Biological Systems

Oxylipins are a diverse family of oxygenated metabolites derived from the oxidation of polyunsaturated fatty acids (PUFAs). nih.govwikipedia.orgnih.gov These bioactive molecules are widespread across aerobic organisms, including plants, animals, and fungi, where they function as critical signaling compounds. wikipedia.orgnih.govrsb.org.uk The term oxylipin itself was first defined in 1991 to describe oxygenated lipids formed from fatty acids beyond just arachidonic acid. acs.org Typically, oxylipins are not stored within tissues but are synthesized on demand when precursor fatty acids are liberated from cellular membranes. wikipedia.orgtaylorandfrancis.com

In biological systems, oxylipins mediate a vast array of processes. nih.gov In animals, these compounds, which include the well-studied eicosanoids, are integral to regulating inflammation, immune responses, cell proliferation, blood flow, and metabolic pathways. nih.govwikipedia.orgnih.govtaylorandfrancis.com Oxylipins can exhibit both pro-inflammatory and anti-inflammatory properties, highlighting their complex role in maintaining homeostasis. wikipedia.org For instance, certain leukotrienes are pro-inflammatory, while others like resolvins and protectins are anti-inflammatory and aid in the resolution of tissue injury. wikipedia.org

In the plant kingdom, oxylipins are central to survival, regulating growth, development, and defense mechanisms. nih.govrsb.org.ukfrontiersin.org They are key players in the response to wounding and biotic stressors like pathogens and pests. rsb.org.uknih.gov Plant oxylipins, such as those in the jasmonate family, can act as phytohormones to coordinate systemic defense responses. nih.govrsb.org.uk Some volatile plant oxylipins can even act as airborne signals, warning neighboring plants of danger. rsb.org.uk

Positioning of 9-Oxo-10,12,15-octadecatrienoic Acid within the Octadecanoid Class

The term octadecanoid refers specifically to the class of oxylipins derived from 18-carbon fatty acids. acs.orglipotype.com This group encompasses a wide range of oxidized lipids that were initially studied in the context of the phytohormone jasmonic acid but now include products from all C18-fatty acids. acs.org While the role of octadecanoids in plant biology is well-established, their function in mammalian physiology is a more recent and rapidly expanding area of research. nih.govacs.org

This compound is a specific member of the octadecanoid class. Its chemical structure is based on an eighteen-carbon chain, making it an octadecanoid. lipotype.com It is specifically an oxidized derivative of α-linolenic acid. nih.gov The name itself provides a structural description: "octadeca" for the 18-carbon backbone, "trienoic" for the three carbon-carbon double bonds, and "9-oxo" indicating a ketone functional group at the ninth carbon position.

This compound falls into the subgroup of oxidized octadecatrienoic acids (oxiOTrE). lipotype.com Molecules within this particular subgroup have been linked to the regulation of oxidative stress and inflammation and may possess anti-inflammatory properties. lipotype.com Research has identified this compound in plants such as tomato (Solanum lycopersicum) and potato (Solanum tuberosum). nih.govnih.gov Studies have shown that specific isomers of this compound can act as agonists for Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid metabolism in the liver. nih.govresearchgate.netcaymanchem.com

Historical Context of Research on Plant and Microbial Oxylipins

Plant Oxylipins: The historical investigation of plant oxylipins was heavily focused on jasmonic acid (JA) and its derivatives. nih.govannualreviews.org Early studies recognized jasmonates as plant hormones that regulate developmental processes, senescence, and defense responses. nih.govnih.gov By the late 1990s, research had firmly established that physical wounding or pathogen attack triggers a rapid increase in JA levels, which in turn alters gene expression to mount a defense. nih.govoup.com More recent investigations have broadened, revealing that metabolic precursors to jasmonate are bioactive signals in their own right and that a wide variety of other oxylipins, such as those produced by the 9-lipoxygenase (9-LOX) enzyme pathway, play distinct and crucial roles in plant biology. frontiersin.organnualreviews.org The collective biological importance of plant oxylipins is now considered comparable to that of the eicosanoid family in animals.

Microbial Oxylipins: The study of microbial oxylipins is a more recent field. Eicosanoids were first identified in fungi in the early 1990s during studies of fungal fatty acid production. nih.gov For many years, there was very little experimental data on the function of these molecules in bacteria or simple eukaryotes. rsb.org.uk It is now known that many microbes, including pathogenic fungi, bacteria, and protozoa, can synthesize oxylipins. nih.govnih.govmdpi.com Research indicates these microbial oxylipins are involved in two major areas: the regulation of the microbe's own life cycle and development, and in mediating host-pathogen interactions. nih.govnih.govnih.gov Pathogen-derived oxylipins can mimic host molecules, allowing the microbe to modulate the host's immune response to facilitate infection and persistence. nih.govmdpi.com Recent discoveries have even characterized a complete oxylipin-based cell-to-cell communication system in the bacterium Pseudomonas aeruginosa, highlighting a new frontier in understanding microbial signaling. springernature.com

Data Table for this compound

Below are the key chemical identifiers and properties for the compound.

PropertyValueSource(s)
IUPAC Name (10E,12E,15E)-9-oxooctadeca-10,12,15-trienoic acid nih.gov
Molecular Formula C₁₈H₂₈O₃ nih.govlarodan.com
Molecular Weight 292.4 g/mol nih.gov
CAS Number 64265-94-7 nih.govchemicalbook.comguidechem.com
Synonyms 9-oxo-10,12,15-ODTA nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64265-94-7

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

(10E,12E,15E)-9-oxooctadeca-10,12,15-trienoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3+,8-6+,14-11+

InChI Key

ACHDMUPTZYZIGR-JPAZTHTMSA-N

SMILES

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O

Isomeric SMILES

CC/C=C/C/C=C/C=C/C(=O)CCCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O

Synonyms

9-oxo-10,12,15-octadecatrienoic acid
9-oxo-10,12,15-ODTA

Origin of Product

United States

Occurrence and Biological Distribution of 9 Oxo 10,12,15 Octadecatrienoic Acid

Presence in Botanical Sources

9-Oxo-10,12,15-octadecatrienoic acid has been identified in a variety of plant sources, where it exists as a natural product of fatty acid oxidation.

Detailed phytochemical analyses have confirmed the presence of this compound and its isomers in several plant species.

Solanum lycopersicum (Tomato): The tomato is a significant source of this compound. Specifically, the isomer 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid has been identified in tomato extracts. nih.govkyoto-u.ac.jp Other isomers, such as 9-oxo-10(E),12(E)-octadecadienoic acid (an octadecadi enoic acid derivative), are also notably abundant in tomatoes. nih.govcaymanchem.com The presence of these compounds is linked to the fruit's lipid metabolism. nih.gov

Ehretia dicksonii : Research on the methanol (B129727) extract of Ehretia dicksonii led to the isolation of a closely related compound, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, which was studied for its anti-inflammatory properties. While not the "oxo" form, this finding highlights the presence of related C9-oxygenated octadecatrienoic acids within this species.

Lepidium meyenii (Maca): Comprehensive profiling of fatty acid derivatives in maca has tentatively identified 9-oxo-10E,12Z,15Z-octadecatrienoic acid among its constituents. nih.gov This identification was part of a broader analysis of macamides and related fatty acids in maca tubers subjected to postharvest drying processes. nih.gov

Table 1: Identification of this compound and Related Compounds in Specific Plant Species

Plant SpeciesScientific NameCompound IdentifiedReference
TomatoSolanum lycopersicum9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid nih.govkyoto-u.ac.jp
Ehretia dicksoniiEhretia dicksonii(10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester (a related hydroxy- form)
MacaLepidium meyenii9-oxo-10E,12Z,15Z-octadecatrienoic acid nih.gov

In tomatoes (Solanum lycopersicum), the distribution of oxo-octadecadienoic acids (oxo-ODAs), including the 9-oxo isomer, is not uniform. Studies have shown that these compounds are primarily localized in the fruit peel and to a lesser extent in the sarcocarp (the fleshy part of the fruit). tandfonline.comtandfonline.com Interestingly, the concentration of these compounds has been observed to increase significantly following the homogenization of the tomato fruit. tandfonline.com This suggests that the process of mechanical disruption or processing, which brings enzymes like lipoxygenases into contact with their fatty acid precursors, can enhance the formation of this compound. tandfonline.comtandfonline.com

Detection in Non-Human Biological Systems

Beyond the plant kingdom, this oxylipin has been a subject of study in other biological contexts, particularly in animal models, to understand its metabolic effects.

While the biosynthesis of various oxylipins from polyunsaturated fatty acids is a known microbial capability, specific literature detailing the direct production or metabolism of this compound by microorganisms is not extensively documented in the reviewed sources. Broader research indicates that gut microbes can metabolize linoleic acid into related substances like 10-hydroxy-cis-12-octadecenoic acid, but direct pathways for the specific 9-oxo-trienoic acid are less clear.

This compound has been utilized and studied in non-human animal models to investigate its biological functions. In one key study, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid isolated from tomatoes was administered to murine (mouse) primary hepatocytes. nih.govkyoto-u.ac.jp The research demonstrated that this compound acts as an agonist for the peroxisome proliferator-activated receptor α (PPARα), a transcription factor that plays a crucial role in regulating lipid metabolism. nih.govnih.gov Activation of PPARα by the compound led to an induction of PPARα target genes, which in turn promoted fatty acid uptake and oxidation in the mouse liver cells. nih.gov These effects were not observed in hepatocytes from PPARα-knockout mice, confirming the specific mechanism of action. nih.gov

Table 2: Research Findings of this compound in Animal Models

Animal ModelCompound StudiedKey FindingReference
Murine (mouse) primary hepatocytes9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acidActs as a potent agonist of Peroxisome Proliferator-Activated Receptor α (PPARα). nih.govnih.gov
Murine (mouse) primary hepatocytes9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acidPromotes fatty acid uptake and induces the expression of PPARα target genes. nih.gov

Biosynthesis and Enzymatic Pathways of 9 Oxo 10,12,15 Octadecatrienoic Acid

Precursor Substrate Specificity

Derivation from Alpha-Linolenic Acid (ALA)

9-Oxo-10,12,15-octadecatrienoic acid is a derivative of alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid. The biosynthesis is initiated by the enzymatic oxygenation of free ALA. researchgate.net This process is a key step in the broader oxylipin pathway in various organisms, which is responsible for producing a variety of signaling molecules. The oxylipin metabolism begins with the oxygenation of polyunsaturated fatty acids by lipoxygenases to generate fatty acid hydroperoxides. researchgate.net These hydroperoxides then serve as substrates for a range of subsequent enzymatic reactions. researchgate.netoup.com

The conversion of ALA is a critical juncture in the synthesis of various bioactive compounds. While some pathways lead to the production of jasmonates, a different branch of the oxylipin pathway, initiated by a specific type of lipoxygenase, leads to the formation of this compound. researchgate.netresearchgate.net

Relation to Linoleic Acid Metabolism

Linoleic acid (LA), an omega-6 fatty acid, is structurally similar to ALA and also serves as a substrate for lipoxygenase enzymes. nih.govresearchgate.net Lipoxygenases can react with both ALA and LA, producing hydroperoxy derivatives. nih.gov For instance, soybean lipoxygenase-1 can metabolize both fatty acids. nih.gov A study on recombinant porcine 12-lipoxygenase catalytic domain showed that the enzyme could oxygenate common polyunsaturated fatty acids, with the highest affinity for linoleic acid, followed by arachidonic acid, linolenic acid, and docosahexaenoic acid. mdpi.com

Enzymatic Conversion Mechanisms

The transformation of alpha-linolenic acid into this compound is a multi-step process mediated by specific enzymes. The lipoxygenase (LOX)-mediated dioxygenation pathway is central to this conversion, beginning with the formation of a hydroperoxy intermediate.

Lipoxygenase (LOX)-Mediated Dioxygenation Pathways

Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. oup.com This reaction is the first and rate-limiting step in the biosynthesis of many oxylipins. researchgate.net The specificity of the lipoxygenase determines the position of oxygenation on the fatty acid backbone.

The synthesis of this compound is initiated by the action of a specific class of lipoxygenases known as 9-lipoxygenases (9-LOX). researchgate.netresearchgate.net These enzymes exhibit regioselectivity, meaning they preferentially catalyze the addition of oxygen to the 9th carbon of the fatty acid chain. researchgate.net Plant LOXs are well-known to oxidize linoleic and α-linolenic acids to their 13(S) and 9(S)-hydroperoxides. mdpi.com

The substrate specificity of these enzymes can vary. For example, a study on a recombinant 9R-lipoxygenase (9R-LOX) from Nostoc sp. SAG 25.82 showed that the specific activity followed the order of linoleic acid > alpha-linolenic acid > gamma-linolenic acid. plos.org This indicates that while 9-lipoxygenases can act on multiple substrates, their efficiency can differ.

Substrate Specificity of Recombinant 9R-Lipoxygenase from Nostoc sp. SAG 25.82
SubstrateRelative Specific Activity
Linoleic Acid (LA)Higher
Alpha-Linolenic Acid (ALA)Intermediate
Gamma-Linolenic Acid (GLA)Lower

The action of 9-lipoxygenase on alpha-linolenic acid results in the formation of a hydroperoxy intermediate, specifically 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). researchgate.netresearchgate.net This intermediate is a crucial precursor in the pathway leading to this compound. The formation of this hydroperoxide is a result of the stereospecific abstraction of a hydrogen atom from the fatty acid, followed by the insertion of molecular oxygen. nih.gov

The 9-HPOT intermediate can then be further metabolized by other enzymes in the oxylipin pathway. researchgate.net For instance, hydroperoxide lyases can act on these 9-hydroperoxides to form C9 aldehydes and a 9-oxoacid. researchgate.netmdpi.com The conversion of the hydroperoxy intermediate to the final keto acid is a critical step in the completion of the biosynthetic pathway.

Enzymatic Pathway of this compound Biosynthesis
StepSubstrateEnzymeProduct
1Alpha-Linolenic Acid (ALA)9-Lipoxygenase (9-LOX)9-Hydroperoxy-10,12,15-octadecatrienoic Acid (9-HPOT)
29-Hydroperoxy-10,12,15-octadecatrienoic Acid (9-HPOT)(Various, including Hydroperoxide Lyase)This compound

Hydroxy Fatty Acid Dehydrogenase Activity

The conversion of the intermediate 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTE) to this compound is catalyzed by the action of a hydroxy fatty acid dehydrogenase. nih.gov While the specific dehydrogenase responsible for this reaction on the α-linolenic acid-derived substrate is not extensively characterized, it is presumed to be analogous to the enzymes that metabolize other hydroxy fatty acids, such as 13-hydroxyoctadecadienoic acid (13-HODE), into their corresponding oxo derivatives. wikipedia.org These dehydrogenases play a critical role in the final step of the enzymatic synthesis of this particular keto fatty acid. The activity of these enzymes is crucial for the production of various oxo fatty acids that have been shown to possess novel physiological functions.

Role of Allene Oxide Synthase and Cyclase in Related Oxylipin Formation

While not directly leading to the formation of this compound, the enzymes allene oxide synthase (AOS) and allene oxide cyclase (AOC) are pivotal in the metabolism of the precursor 9-HPOT to form other significant oxylipins. In some plant species, 9-HPOT can be converted by AOS into an unstable allene oxide, 9,10-epoxy-10,12,15-octadecatrienoic acid. researchgate.net This allene oxide can then be cyclized by a specific cyclase to form cyclopentenones like 10-oxo-phytodienoic acid (10-OPDA). researchgate.netnih.gov The existence of this pathway highlights the metabolic diversity of 9-lipoxygenase products and the intricate network of oxylipin biosynthesis in biological systems.

Stereochemical Considerations in Biosynthesis

The enzymatic reactions involved in the biosynthesis of this compound are characterized by a high degree of stereospecificity. The initial oxygenation of α-linolenic acid by 9-lipoxygenase can be stereo-selective, leading to the formation of a specific enantiomer of 9-HPOT. For instance, recombinant 9R-lipoxygenase (9R-LOX) from Nostoc sp. has been shown to stereoselectively produce 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from α-linolenic acid. nih.govplos.org

This stereoselectivity is a hallmark of lipoxygenase catalysis and is crucial in determining the biological activity of the resulting oxylipins. researchgate.net The subsequent enzymatic steps, including the action of hydroxy fatty acid dehydrogenase, are also expected to exhibit stereochemical preferences, ultimately influencing the stereochemistry of the final this compound product. In studies with young maize roots, the profiling of oxylipins revealed that the formation of related cyclopentenones from 9-hydroperoxides can be highly stereospecific. nih.gov

Non-Enzymatic Oxidation Contributions (e.g., Auto-oxidation)

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound and Related Oxylipins

EnzymeAbbreviationSubstrateProduct
9-Lipoxygenase9-LOXα-Linolenic acid9-Hydroperoxy-10,12,15-octadecatrienoic acid (9-HPOT)
Hydroxy fatty acid dehydrogenase-9-Hydroxy-10,12,15-octadecatrienoic acid (9-HOTE)This compound
Allene Oxide SynthaseAOS9-HPOT9,10-Epoxy-10,12,15-octadecatrienoic acid
Allene Oxide CyclaseAOC9,10-Epoxy-10,12,15-octadecatrienoic acid10-Oxo-phytodienoic acid (10-OPDA)

Table 2: Stereochemical Products of α-Linolenic Acid Oxygenation

Enzyme SourceProductStereochemistry
Nostoc sp. 9R-Lipoxygenase9-Hydroxy-10E,12Z,15Z-octadecatrienoic acid9R

Metabolic Transformations and Derivative Formation of 9 Oxo 10,12,15 Octadecatrienoic Acid

Conversion to Hydroxylated Octadecatrienoic Acid Derivatives (e.g., 9-Hydroxy-10,12,15-octadecatrienoic Acid)

One of the significant metabolic pathways for 9-oxo-ODA is its reduction to the corresponding hydroxylated derivative, 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTE). This conversion is a reversible enzymatic reaction, likely catalyzed by hydroxy-fatty-acid dehydrogenases. The reverse reaction, the oxidation of 9-HODE to 9-oxo-ODA, is also known to occur. This metabolic interplay between the keto and hydroxy forms suggests a mechanism for regulating the cellular levels and biological activities of these oxylipins.

The production of 9-HOTE can also occur from α-linolenic acid through the action of lipoxygenase (LOX) enzymes. This pathway provides an alternative route to the formation of this hydroxylated fatty acid, which can then be potentially converted to 9-oxo-ODA.

Key Enzymes and Products in the Conversion of 9-oxo-ODA
Metabolic ProcessEnzyme FamilySubstrateProduct
ReductionHydroxy-fatty-acid dehydrogenases9-Oxo-10,12,15-octadecatrienoic acid9-Hydroxy-10,12,15-octadecatrienoic acid
OxidationHydroxy-fatty-acid dehydrogenases9-Hydroxy-10,12,15-octadecatrienoic acidThis compound
OxygenationLipoxygenases (LOX)α-Linolenic acid9-Hydroxy-10,12,15-octadecatrienoic acid

Isomerization and Formation of Other Oxo-Fatty Acid Isomers (e.g., 13-oxo-ODA)

This compound can undergo isomerization to form other oxo-fatty acid isomers, such as 13-oxo-9,11,15-octadecatrienoic acid (13-oxo-ODA). This transformation involves a shift in the position of the keto group and the conjugated double bonds within the fatty acid chain.

Research on tomato products has revealed interesting findings regarding the distribution of these isomers. While 9-oxo-ODA is predominantly found in fresh tomatoes, its isomer, 13-oxo-ODA, is present in processed tomato juice, suggesting that the manufacturing process may facilitate this isomerization. plos.orgnih.gov The exact enzymatic or chemical mechanisms driving this transformation in tomatoes are still under investigation but are of significant interest due to the distinct biological activities of these isomers. For instance, both 9-oxo-ODA and 13-oxo-ODA have been shown to act as agonists for peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism. plos.orgnih.gov

Distribution of 9-oxo-ODA and its Isomer in Tomato Products
CompoundPredominant LocationPotential Implication
This compoundFresh TomatoesNaturally occurring oxylipin in the raw fruit.
13-Oxo-9,11,15-octadecatrienoic acidTomato JuiceIsomerization may be induced by processing.

Esterification into Complex Lipids (e.g., Phospholipids)

Another metabolic fate of 9-oxo-ODA is its incorporation into more complex lipid structures, such as phospholipids, through a process called esterification. This involves the formation of an ester bond between the carboxylic acid group of 9-oxo-ODA and a hydroxyl group of the glycerol backbone of a phospholipid.

Studies have shown that keto-octadecadienoic acids, including 9- and 13-keto derivatives, can be found esterified within the membrane lipids of cells like rabbit reticulocytes. nih.gov In these cells, a significant majority of the keto fatty acids were found to be part of the membrane ester lipids, with only a small fraction existing as free fatty acids. nih.gov This suggests that the esterification of 9-oxo-ODA into phospholipids is a significant metabolic pathway, potentially serving to sequester the reactive oxylipin within cellular membranes, thereby modulating its signaling functions and protecting other cellular components from its reactivity. The incorporation of such oxidized fatty acids into phospholipids can also alter the physical properties and functions of the membranes themselves.

Biosynthesis of N-Acyl Amides and Conjugates (e.g., Macamides)

This compound and other oxidized fatty acids can serve as precursors for the biosynthesis of N-acyl amides, a class of lipid signaling molecules. A notable example is the formation of macamides, which are N-benzylamides of fatty acids found in the maca plant (Lepidium meyenii).

The biosynthesis of macamides involves the enzymatic condensation of a long-chain fatty acid with benzylamine or a related amine. Research has specifically identified the formation of N-benzyl-oxo-octadecadienamides and N-benzyl-oxo-octadecatrienamides, indicating that oxo-fatty acids like 9-oxo-ODA are indeed utilized as substrates in this biosynthetic pathway. nih.govacs.org This process creates a diverse array of bioactive compounds with unique physiological properties. The formation of these N-acyl amides represents a significant metabolic transformation that expands the functional repertoire of derivatives originating from 9-oxo-ODA.

Biosynthesis of Macamides from Oxo-Fatty Acids
Precursor 1Precursor 2Resulting ConjugateExample
Oxidized Fatty Acid (e.g., 9-oxo-ODA)BenzylamineN-Acyl AmideN-benzyl-9-oxo-octadecatrienamide

Advanced Methodologies for the Analysis and Characterization of 9 Oxo 10,12,15 Octadecatrienoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating 9-Oxo-10,12,15-octadecatrienoic acid from other structurally similar lipids and matrix components. The choice of technique depends on the sample's complexity, the required sensitivity, and the analytical objective.

UPLC is a highly advanced liquid chromatography technique that utilizes columns with sub-2 µm particles, allowing for higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. UPLC is particularly well-suited for the analysis of oxylipins like this compound.

In a comprehensive profiling study of fatty acid derivatives in maca, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) was employed to identify various compounds, including an isomer of this compound. acs.org The separation was achieved using a C18 column, which is standard for retaining and separating nonpolar to moderately polar compounds like fatty acids. The use of a gradient elution with a mobile phase consisting of water and acetonitrile, both containing an acid modifier, is typical for achieving sharp peaks and efficient separation of complex lipid mixtures. acs.org

ParameterUPLC Method DetailsSource
System Agilent 1290 HPLC system acs.org
Column Poroshell 120 EC-C18 (3 × 100 mm, 2.7 µm) acs.org
Column Temperature 40 °C acs.org
Mobile Phase Not explicitly detailed for UPLC, but related HPLC used water and acetonitrile with trifluoroacetic acid. acs.org
Detection Coupled with Agilent 6545 QTOF MS acs.org

HPLC remains a robust and widely used technique for the quantification of fatty acids. acs.org It is often used for routine analysis and for methods where the ultra-high pressures of UPLC are not required. Reversed-phase HPLC with a C18 column is the most common approach for separating this compound and its isomers from other sample components.

For quantitative analyses, an Agilent 1260 HPLC system with a diode-array detector has been successfully used. acs.org The separation is typically performed on a C18 column with a gradient of acidified water and acetonitrile. acs.org This setup allows for the effective separation of various fatty acids and their derivatives. acs.org

ParameterHPLC Method DetailsSource
System Agilent 1260 HPLC system acs.org
Column Zorbax XDB-C18 (250 mm × 4.6 mm, 5 µm) acs.org
Column Temperature 40 °C acs.org
Mobile Phase A: 0.005% trifluoroacetic acid in water; B: 0.005% trifluoroacetic acid in acetonitrile acs.org
Gradient 55-95% B (0-35 min), 95-100% B (35-40 min), 100% B (40-45 min) acs.org
Flow Rate 1 mL/min acs.org
Detection UV at 210 and 280 nm acs.org

Gas Chromatography, especially when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile compounds. For non-volatile molecules like this compound, a derivatization step is required to increase their volatility and thermal stability. This typically involves converting the carboxylic acid group into a more volatile ester, such as a methyl ester (FAME) or ethyl ester.

GC-MS analysis has been used to identify derivatives of 9,12,15-octadecatrienoic acid in various plant extracts. taylorandfrancis.comresearchgate.net For instance, 9,12,15-octadecatrienoic acid methyl ester and 9,12,15-octadecatrienoic acid ethyl ester have been identified in this manner. taylorandfrancis.com The identification is based on the compound's retention time and its mass fragmentation pattern, which is compared against spectral libraries like the National Institute of Standards and Technology (NIST) database. researchgate.net

Mass Spectrometry (MS)-Based Identification and Quantification

Mass spectrometry is an indispensable technique for the structural confirmation and quantification of this compound. Its high sensitivity and specificity allow for the detection of trace amounts of the compound in complex samples.

TOF-MS is a high-resolution mass spectrometry technique that measures the mass-to-charge ratio (m/z) of ions by timing their flight over a known distance. Its high mass accuracy is crucial for determining the elemental composition of unknown compounds.

In the analysis of maca extracts, UPLC was coupled with a Quadrupole TOF-MS (QTOF-MS) to identify fatty acid derivatives. acs.org For 9-oxo-10E,12Z,15Z-octadecatrienoic acid, an accurate mass of the deprotonated molecule [M-H]⁻ was measured at m/z 291.1963, corresponding to the chemical formula C18H28O3. acs.org This high-resolution measurement provides strong evidence for the compound's identity.

Ionization ModePrecursor IonMeasured m/zChemical FormulaSource
Negative[M-H]⁻291.1963C18H28O3 acs.org

Tandem mass spectrometry (MS/MS) provides definitive structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is essential for distinguishing between isomers and confirming the identity of a compound.

In MS/MS analysis, the precursor ion of this compound (e.g., m/z 291.1963 in negative mode) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. For 9-oxo-10E,12Z,15Z-octadecatrienoic acid, characteristic product ions observed include m/z 273, 197, 185, 125, and 121. acs.org The fragment at m/z 273 likely corresponds to the loss of water (H₂O) from the precursor ion. nih.gov The other fragments arise from cleavages along the fatty acid chain, providing information about the position of the oxo group and the double bonds.

Precursor Ion (m/z)Collision EnergyKey Product Ions (m/z)Source
291.1963 [M-H]⁻10 and 20 eV273, 197, 185, 125, 121 acs.org

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS)

The analysis of this compound, a member of the oxylipin family, presents significant analytical challenges due to its low endogenous concentrations, limited stability, and the presence of numerous isomers. waters.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the primary analytical techniques for the specific and sensitive quantification of this and other oxidized fatty acids. nih.govnih.gov This approach offers substantial advantages over older methods like immunoassays, which often lack selectivity, and gas chromatography-mass spectrometry (GC-MS), which typically requires complex derivatization steps. waters.comspectroscopyonline.com

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is frequently employed for profiling oxylipins, including keto-derivatives of polyunsaturated fatty acids (PUFAs). waters.comresearchgate.net Reversed-phase chromatography is the standard for separation. spectroscopyonline.com For instance, a Zorbax XDB-C18 column can be used with a mobile phase gradient consisting of water and acetonitrile, both containing a small percentage of trifluoroacetic acid, to achieve separation. acs.org

Detection is typically performed using a triple-quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode, which is well-suited for acidic molecules like oxylipins. waters.com The analysis often utilizes Multiple Reaction Monitoring (MRM) for targeted quantification, a technique that enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. waters.comnih.govspectroscopyonline.com In the analysis of a related compound, 9-oxo-10E,12Z,15Z-octadecatrienoic acid, the deprotonated molecular ion [M-H]⁻ at an m/z of 291.1963 was identified using UPLC-QTOF-MS. acs.org The fragmentation of this ion yielded characteristic product ions at m/z 273, 197, 185, 125, and 121, which can be used for its specific detection and quantification in complex biological matrices. acs.org

The table below summarizes typical LC-MS parameters used for the analysis of oxylipins, which are applicable to this compound.

Table 1: Typical LC-MS Parameters for Oxylipin Analysis

Parameter Setting Rationale
Chromatography
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) Provides good separation of isomeric compounds based on polarity. nih.gov
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation for ESI+ or deprotonation for ESI-.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting analytes from the reversed-phase column.
Flow Rate 400 µL/min A typical flow rate for UHPLC systems, balancing speed and resolution. tmiclinode.com
Mass Spectrometry
Ionization Mode Negative Electrospray (ESI-) Optimal for acidic molecules like oxylipins, forming [M-H]⁻ ions. waters.com
Analysis Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for targeted quantification. waters.comnih.gov
Capillary Voltage 2.0 kV A standard voltage to achieve stable electrospray. waters.com
Desolvation Temp. 650 °C High temperature to efficiently desolvate ions, improving signal. waters.com
Ion Source Temp. 150 °C Controlled temperature to prevent thermal degradation of analytes. waters.com

A recent study successfully developed and validated an LC-MS/MS method for quantifying five linoleic acid-derived metabolites in Baijiu, including the related compound 9-oxo-(10E,12Z)-octadecadienoic acid (9-OxoODE). mdpi.com The method demonstrated high sensitivity with a limit of detection of 0.4 ppb and excellent linearity. mdpi.com This highlights the power of modern LC-MS/MS platforms in detecting and quantifying trace levels of specific oxylipins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

While LC-MS/MS is the gold standard for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical elucidation of fatty acid derivatives like this compound. NMR provides detailed information about the carbon skeleton and the spatial arrangement of atoms, which is crucial for distinguishing between geometric (E/Z) and positional isomers that may be difficult to resolve by mass spectrometry alone.

For polyunsaturated fatty acids and their derivatives, ¹H NMR and ¹³C NMR are fundamental techniques. The chemical shifts (δ) and coupling constants (J) of the protons in the ¹H NMR spectrum provide information about the electronic environment and connectivity of the atoms. For example, the protons attached to the double-bond carbons (olefinic protons) typically resonate in the δ 5.0-6.5 ppm region. The specific geometry of the double bonds (cis or trans) can often be determined from the magnitude of the coupling constants between the olefinic protons.

The table below illustrates the expected ¹H NMR chemical shift regions for key functional groups in this compound, based on general principles and data from related structures.

Table 2: Predicted ¹H NMR Chemical Shift Regions for this compound

Proton(s) Functional Group Expected Chemical Shift (δ, ppm) Multiplicity
H-18 Terminal Methyl (-CH₃) ~0.97 Triplet
H-2 Methylene alpha to COOH (-CH₂COOH) ~2.34 Triplet
H-8 Methylene alpha to C=O (-CH₂CO-) ~2.5-2.7 Triplet
H-10, H-11, H-12, H-13, H-15, H-16 Olefinic (-CH=CH-) ~5.3-6.5 Complex Multiplets
H-14 Bis-allylic Methylene (=CH-CH₂-CH=) ~2.8 Triplet

Sample Preparation and Derivatization Strategies for Enhanced Analytical Resolution

Effective sample preparation is critical for the accurate analysis of this compound, as it exists in low concentrations within complex biological matrices such as plasma, tissues, and cell cultures. waters.comnih.govresearchgate.net The primary goals of sample preparation are to extract the analyte, remove interfering substances (e.g., proteins, phospholipids), and concentrate the sample to improve detection sensitivity. nih.gov

Sample Extraction: Solid-phase extraction (SPE) is the most widely used technique for extracting oxylipins from biological samples due to its efficiency and the availability of various sorbent chemistries. nih.govspectroscopyonline.com For acidic compounds like this compound, mixed-mode anion-exchange SPE cartridges (e.g., Oasis MAX) are particularly effective. waters.com This type of sorbent allows for the retention of oxylipins through both hydrophobic and anion-exchange interactions, providing a highly selective cleanup. nih.gov A typical SPE workflow involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified analytes with an appropriate solvent mixture, often containing an acid like formic acid to neutralize the charge and release the analytes. waters.com

Liquid-liquid extraction (LLE) is another common method, often used following protein precipitation with an organic solvent. nih.gov However, SPE is generally preferred for its higher recovery and cleaner extracts. nih.gov

Derivatization: While LC-MS analysis of oxylipins often proceeds without derivatization, certain analytical goals, particularly when using GC-MS, necessitate chemical modification to improve analytical performance. waters.comspectroscopyonline.com Derivatization aims to increase the volatility and thermal stability of the analyte while reducing its polarity to minimize adsorptive losses in the chromatographic system. sigmaaldrich.comgcms.cz

The most common derivatization strategy for fatty acids is esterification of the carboxylic acid group to form fatty acid methyl esters (FAMEs). sigmaaldrich.comeurofinsus.com This is typically achieved using acid-catalyzed esterification with reagents like boron trichloride in methanol (B129727) (BCl₃-methanol) or methanolic hydrogen chloride. sigmaaldrich.comaocs.org The reaction involves heating the sample with the reagent, which converts the polar carboxylic acid into a more volatile and less polar methyl ester, making it suitable for GC analysis. sigmaaldrich.comaocs.org

The table below outlines common derivatization strategies applicable to this compound.

Table 3: Derivatization Strategies for Fatty Acid Analysis

Method Reagent Target Functional Group Purpose
Esterification Boron Trichloride-Methanol (BCl₃-Methanol) Carboxylic Acid (-COOH) Increases volatility and thermal stability for GC-MS analysis by forming a methyl ester. sigmaaldrich.com
Esterification Methanolic HCl Carboxylic Acid (-COOH) An alternative acid catalyst for preparing methyl esters. aocs.org
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Carboxylic Acid (-COOH), Hydroxyl (-OH) Replaces active hydrogens with a less polar trimethylsilyl (TMS) group, increasing volatility. gcms.cz

It is important to note that derivatization adds extra steps to the sample preparation workflow and can potentially introduce variability. spectroscopyonline.com For this reason, direct analysis using highly sensitive LC-MS/MS methods is often the preferred approach for quantifying this compound and other oxylipins. waters.comspectroscopyonline.com

Research Perspectives and Future Directions in 9 Oxo 10,12,15 Octadecatrienoic Acid Studies

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of 9-oxo-10,12,15-octadecatrienoic acid is a complex process involving a cascade of enzymatic reactions. While the general pathways for octadecanoid biosynthesis are understood to originate from α-linolenic acid, the specific enzymes and regulatory networks governing the formation of this particular oxylipin are not fully elucidated.

Future research will likely focus on the identification and characterization of novel lipoxygenases (LOXs), allene oxide synthases (AOS), and other cytochrome P450 enzymes that may exhibit substrate specificity for precursors of this compound. Understanding the tissue-specific expression and subcellular localization of these enzymes will be crucial in deciphering the spatial and temporal regulation of its biosynthesis.

Furthermore, the signaling molecules and transcription factors that regulate the expression of these biosynthetic genes are largely unknown. Investigating the upstream regulatory networks, including the role of phytohormones and other signaling molecules in response to various stimuli, will provide a more complete picture of how the production of this compound is controlled.

Table 1: Key Enzyme Classes in Octadecanoid Biosynthesis and Their Potential Role in this compound Formation

Enzyme ClassFunction in Octadecanoid BiosynthesisPotential Role in this compound Biosynthesis
Lipoxygenases (LOXs) Catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids.Specific LOX isoforms may preferentially oxygenate α-linolenic acid at the C-9 position, initiating the pathway.
Allene Oxide Synthase (AOS) A cytochrome P450 enzyme that converts hydroperoxides to unstable allene oxides.An AOS may be involved in the formation of an allene oxide precursor to this compound.
Allene Oxide Cyclase (AOC) Catalyzes the cyclization of allene oxides to form cyclopentenones.While involved in the formation of other cyclic oxylipins, its direct role in the non-cyclic this compound is less likely but warrants investigation for alternative pathways.
Hydroperoxide Lyase (HPL) Cleaves fatty acid hydroperoxides into smaller aldehydes and ω-oxoacids.Could be involved in alternative pathways or the metabolism of this compound precursors.
Reductases and Dehydrogenases Involved in the modification of functional groups on the fatty acid chain.May be responsible for the final conversion steps leading to the keto- group at the C-9 position.

Identification of Undiscovered Molecular Targets and Signaling Cascades in non-human biological contexts

In non-human biological systems, this compound and its isomers have been implicated in a variety of processes, from plant defense to fungal development. However, the precise molecular targets and the downstream signaling cascades they trigger remain largely unexplored.

In plants, for instance, while its role as a defense molecule is suggested, the specific receptors or binding proteins that perceive this oxylipin are yet to be identified. Future research will likely employ techniques such as affinity chromatography and proteomics to isolate and identify these molecular targets. Once identified, the downstream signaling pathways, including protein kinase cascades and changes in gene expression, can be investigated to understand how the signal is transduced to elicit a physiological response.

In fungi, where some oxylipins are known to regulate development and virulence, identifying the molecular targets of this compound could reveal novel mechanisms of fungal pathogenesis and provide new targets for antifungal therapies.

Table 2: Potential Areas of Investigation for Molecular Targets of this compound in Non-Human Contexts

Biological ContextPotential Molecular TargetsPotential Downstream Signaling Cascades
Plant Defense G-protein coupled receptors (GPCRs), ion channels, transcription factors.Mitogen-activated protein kinase (MAPK) pathways, calcium signaling, regulation of defense gene expression.
Fungal Development Nuclear receptors, histone deacetylases, enzymes involved in secondary metabolism.Regulation of sporulation, mycotoxin biosynthesis, and hyphal growth.
Insect Physiology Receptors in the gustatory or olfactory systems, enzymes in metabolic pathways.Modulation of feeding behavior, growth, and development.
Marine Invertebrates Receptors involved in chemosensation, components of the innate immune system.Induction of defense responses, regulation of symbiotic relationships.

Comparative Metabolomics of Oxylipins across Diverse Biological Kingdoms

Oxylipins are ubiquitous signaling molecules found in plants, animals, fungi, and bacteria, suggesting an ancient evolutionary origin. A comparative metabolomics approach to studying this compound and other oxylipins across these diverse biological kingdoms can provide valuable insights into the evolution of these signaling pathways and their functional diversification. caymanchem.com

Future studies employing advanced mass spectrometry techniques will enable the simultaneous profiling of a wide range of oxylipins in different organisms. nih.gov This will allow researchers to identify conserved and kingdom-specific oxylipin profiles, shedding light on the evolutionary pressures that have shaped these metabolic networks.

By comparing the oxylipin profiles of different organisms in response to similar stimuli, such as pathogen attack or environmental stress, researchers can identify common signaling strategies as well as unique adaptations. researchgate.net This comparative approach will not only enhance our fundamental understanding of oxylipin biology but may also reveal novel bioactive oxylipins with potential applications in medicine and agriculture.

Table 3: Conceptual Framework for Comparative Oxylipin Metabolomics

Biological KingdomKey Features of Oxylipin PathwaysPotential for Comparative Insights
Plantae Diverse pathways involving LOX, AOS, AOC, and HPL, leading to a wide array of oxylipins with roles in development and defense. nih.govComparison with other kingdoms can reveal the evolutionary origins of plant-specific oxylipins and their signaling functions.
Animalia Primarily involve cyclooxygenase (COX) and lipoxygenase (LOX) pathways, producing prostaglandins, leukotrienes, and other eicosanoids with roles in inflammation and immunity. cardiff.ac.ukComparing animal and plant oxylipin pathways can highlight convergent evolution of signaling molecules and identify conserved signaling principles.
Fungi Produce a range of oxylipins that regulate development, sporulation, and mycotoxin production. wikipedia.org Some fungi can also perceive and respond to host-derived oxylipins.Studying fungal oxylipins in the context of plant-fungal interactions can elucidate mechanisms of cross-kingdom communication and pathogenesis. larodan.com
Bacteria Some bacteria possess LOX-like enzymes and can produce simple oxylipins that may play a role in inter-kingdom signaling and pathogenesis. researchgate.netInvestigating bacterial oxylipins can provide insights into the earliest forms of oxylipin signaling and their role in microbial ecology.

Development of Advanced Analytical Techniques for Comprehensive Oxylipin Profiling

The structural diversity and low abundance of oxylipins, including this compound, present significant analytical challenges. Future research will focus on the development and refinement of advanced analytical techniques to enable more comprehensive and sensitive oxylipin profiling.

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the cornerstone of oxylipin analysis due to its high sensitivity and selectivity. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) has further improved the resolution of isomeric oxylipins. Future advancements will likely involve the use of novel stationary phases and multidimensional chromatography to enhance separation efficiency.

The application of chiral chromatography is essential for the separation and quantification of enantiomers of this compound, as different stereoisomers may possess distinct biological activities. Furthermore, mass spectrometry imaging (MSI) techniques, such as desorption electrospray ionization (DESI) and matrix-assisted laser desorption/ionization (MALDI), hold promise for visualizing the spatial distribution of oxylipins within tissues, providing valuable information about their localized functions. cardiff.ac.uknih.gov

Table 4: Emerging Analytical Techniques for Oxylipin Research

TechniquePrincipleApplication in this compound Research
Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS Utilizes smaller particle size columns for faster and more efficient separations.Improved resolution of this compound isomers and other closely related oxylipins. researchgate.net
Chiral Chromatography Employs a chiral stationary phase to separate enantiomers.Quantification of the specific stereoisomers of this compound, which may have different biological activities.
Supercritical Fluid Chromatography (SFC)-MS/MS Uses a supercritical fluid as the mobile phase, offering unique selectivity.An alternative chromatographic technique for the separation of complex oxylipin mixtures.
Mass Spectrometry Imaging (MSI) Visualizes the spatial distribution of molecules in tissue sections.Mapping the localization of this compound in plant tissues during defense responses or in fungal structures during development. larodan.com

Standardization of Octadecanoid Nomenclature in Research

A significant challenge in the field of octadecanoid research is the lack of a standardized nomenclature. nih.gov The same compound is often referred to by different names or abbreviations in the literature, leading to confusion and hindering data comparison and integration. For example, isomers of 9-oxo-octadecatrienoic acid have been designated with various acronyms, such as 9-oxo-OTrE, 9-oxo-OTA, and 9-oxo-OTE. nih.gov

There is a pressing need for the research community to adopt a systematic and unified nomenclature for octadecanoids, following the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). A proposed system for octadecanoids suggests using a prefix for the functional group, a capital "O" to denote the 18-carbon backbone, and a suffix to indicate the degree of unsaturation (e.g., "TrE" for a triene). nih.gov

The adoption of a standardized nomenclature, along with the consistent use of unique identifiers from chemical databases such as PubChem and ChEBI, will be crucial for improving the clarity and accessibility of research findings in this rapidly evolving field. This will facilitate the creation of comprehensive oxylipin databases and enable more effective data mining and systems-level analyses.

Table 5: Examples of Nomenclature for C18 Fatty Acids and Derivatives

Compound TypeExampleCommon/Trivial NameSystematic (IUPAC) NameProposed Standardized Abbreviation
Saturated Fatty Acid Stearic acidStearic acidOctadecanoic acid18:0
Unsaturated Fatty Acid α-Linolenic acidα-Linolenic acid(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid18:3n-3
Hydroxy Fatty Acid -9-Hydroxy-10,12,15-octadecatrienoic acid(9S,10E,12Z,15Z)-9-hydroxyoctadeca-10,12,15-trienoic acid9-HOTrE
Oxo Fatty Acid This compound-(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid9-oxo-OTrE

Q & A

Basic Research Questions

Q. What are the natural sources of 9-Oxo-10,12,15-octadecatrienoic acid, and how is it detected in plant tissues?

  • Answer : This compound is predominantly found esterified in membrane lipids of plants like Glechoma hederacea (Labiatae family) . Detection involves lipid extraction followed by LC-MS or GC-MS analysis. For example, electrospray negative ionization mass spectrometry identifies the deprotonated ion [M-H]⁻ at m/z 292.20, with fragmentation patterns (e.g., m/z 185, 125) confirming its identity .

Q. How is the stereochemistry of this compound validated experimentally?

  • Answer : Double-bond geometry (10E,12Z,15Z) is confirmed via NMR spectroscopy, particularly through coupling constants and NOE correlations. High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₁₈H₂₈O₃) and isotopic mass (292.2038) .

Q. What analytical techniques distinguish this compound from its hydroxylated analogs (e.g., 9-hydroxy derivatives)?

  • Answer : Differentiation relies on UV spectroscopy (absorbance maxima shifts due to conjugated carbonyl groups) and tandem MS. Hydroxylated analogs like 9-hydroxy-10,12,15-octadecatrienoic acid methyl ester show distinct fragmentation ions (e.g., m/z 308 [M⁺] in EI-MS) and lack the carbonyl signature in IR spectra .

Advanced Research Questions

Q. How does this compound interact with PPARα receptors, and what experimental models are used to study its bioactivity?

  • Answer : As a PPARα ligand, it enhances mitochondrial fatty acid oxidation and suppresses inflammatory pathways. In vitro assays (e.g., luciferase reporter gene systems in HepG2 cells) quantify transcriptional activation. Preclinical studies in rodent models assess hypolipidemic effects via lipidomics and gene expression profiling .

Q. What role does this compound play in plant defense signaling, and how can its biosynthesis pathways be traced?

  • Answer : Derived from α-linolenic acid via lipoxygenase (LOX) and hydroperoxide lyase pathways, it contributes to jasmonate-like signaling. Isotopic labeling (e.g., ¹³C/²H tracers) and enzyme inhibition studies in wounded plant tissues track its biosynthesis. Metabolite profiling via UPLC-QTOF-MS identifies intermediates like 13-hydroperoxy derivatives .

Q. How can computational tools predict the physicochemical properties of this compound for drug design?

  • Answer : Tools like ACD/Percepta calculate logP (5.06), polar surface area (54.37 Ų), and hydrogen bonding capacity using SMILES strings (e.g., O=C(O)CCCCCCCC(=O)/C=C/C=C\CC=CCC). Molecular dynamics simulations model membrane permeability based on rotatable bond count (14) and Van der Waals volume (335.77 ų) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

  • Answer : Discrepancies (e.g., anti-inflammatory vs. pro-oxidant effects) are addressed by standardizing purity (>98%, validated via HPLC ), controlling stereochemical integrity, and using disease-specific models (e.g., RAW264.7 macrophages for inflammation assays). Meta-analyses of dose-response data clarify context-dependent effects .

Methodological Notes

  • Synthesis & Purification : Optimize chemical synthesis using Wittig reactions for double-bond formation, followed by chiral chromatography to isolate (10E,12Z,15Z)-isomers .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed spectral data (NMR, MS) and deposition in public databases (e.g., LMSD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.